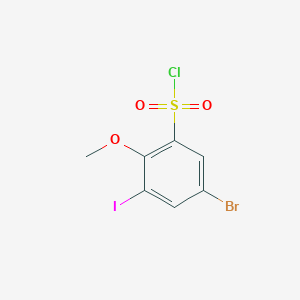

5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride

Description

Properties

Molecular Formula |

C7H5BrClIO3S |

|---|---|

Molecular Weight |

411.44 g/mol |

IUPAC Name |

5-bromo-3-iodo-2-methoxybenzenesulfonyl chloride |

InChI |

InChI=1S/C7H5BrClIO3S/c1-13-7-5(10)2-4(8)3-6(7)14(9,11)12/h2-3H,1H3 |

InChI Key |

QAMOUSZZBPTERT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1I)Br)S(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation Approach

- Starting from 2-methoxyaniline or 2-methoxybenzene derivatives , selective bromination and iodination are performed.

- Bromination is often achieved using N-bromosuccinimide (NBS) or elemental bromine under controlled temperature to avoid over-bromination.

- Iodination can be performed using iodine reagents such as iodine with oxidants (e.g., NaIO4, I2 in acidic media) or N-iodosuccinimide (NIS) in solvents like DMF or acetic acid.

Control of Regioselectivity

- The methoxy group is an ortho/para-directing substituent, facilitating substitution at positions 3 and 5.

- Reaction temperature, solvent, and reagent stoichiometry are critical to achieve selective mono-bromination and mono-iodination.

- For example, bromination at position 5 followed by iodination at position 3 can be achieved by controlling the order of halogenation and reaction conditions.

Sulfonyl Chloride Functionalization

Sulfonation and Chlorination

- The sulfonyl chloride group is introduced by sulfonation of the halogenated methoxybenzene followed by chlorination.

- A common method involves the use of thionyl chloride (SOCl2) in the presence of catalysts such as cuprous chloride (CuCl) in aqueous media.

- The process typically involves:

- Formation of a sulfonic acid intermediate by reaction with sulfuric acid or chlorosulfonic acid.

- Conversion of the sulfonic acid to sulfonyl chloride by treatment with thionyl chloride.

Example from Related Compound Synthesis

- A patented method for 4-bromo-2-methoxybenzenesulfonyl chloride involves:

- Preparing a solution of cuprous chloride in water.

- Dropwise addition of thionyl chloride at 0-10 °C, reacting for 16-24 hours at room temperature to form a reactive intermediate.

- Diazotization of 4-bromo-2-methoxyaniline with sodium nitrite in acidic conditions at low temperature to form a diazonium salt.

- Slow addition of the diazonium salt solution into the thionyl chloride/cuprous chloride solution under temperature control.

- Subsequent heating and workup to isolate the sulfonyl chloride product with yields around 37.7%.

Detailed Preparation Method (Hypothetical Adaptation for 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride)

Research Findings and Yield Optimization

- Yield Considerations: Yields for related sulfonyl chlorides range from 30% to 40% under optimized conditions. The presence of multiple halogens can reduce yield due to steric and electronic effects.

- Byproduct Control: Over-halogenation and formation of polyhalogenated byproducts are common; controlling reagent stoichiometry and temperature is essential.

- Reaction Time: Extended reaction times (8-24 hours) at controlled temperatures improve conversion and purity.

- Purification: Extraction with dichloromethane (DCM), washing with saturated sodium chloride solution, drying over anhydrous sodium sulfate, and column chromatography are standard for isolating the target compound.

Summary Table of Key Parameters

| Parameter | Typical Range/Value | Impact on Synthesis |

|---|---|---|

| Bromination temperature | 0-10 °C | Controls selectivity, prevents over-bromination |

| Iodination temperature | 25-100 °C | Ensures efficient iodination, affects yield |

| Diazotization temperature | 0-10 °C | Stabilizes diazonium salt, prevents decomposition |

| SOCl2 addition temperature | 0-10 °C | Controls sulfonyl chloride formation, reduces side reactions |

| Reaction time (sulfonyl chloride formation) | 16-24 hours | Ensures complete conversion |

| Yield (related compounds) | 30-40% | Dependent on purity and reaction control |

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and iodine atoms.

Coupling Reactions: It can be used in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Common reagents used in reactions with 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride include:

Nucleophiles: Amines, alcohols, and thiols.

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products Formed

The major products formed from reactions involving 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride depend on the specific reaction conditions and reagents used. For example, substitution reactions with amines yield sulfonamide derivatives, while coupling reactions can produce complex aromatic compounds .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential in drug discovery, particularly in the development of inhibitors targeting specific biological pathways. For instance, sulfonamide derivatives have shown promise in treating various diseases, including cancer and infectious diseases.

Case Study: Inhibition of MYC Oncogenes

A study detailed the synthesis of sulfonamide-based compounds that inhibit the binding of MYC oncogenes to their protein partners. The presence of halogen substituents, such as bromine and iodine, was crucial for enhancing binding affinity, demonstrating the importance of 5-bromo-3-iodo-2-methoxybenzenesulphonyl chloride as a building block for these inhibitors .

Organic Synthesis

5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride serves as a valuable reagent in organic synthesis. Its sulfonyl chloride functional group allows it to participate in various reactions, including nucleophilic substitutions and coupling reactions.

Table 1: Reactions Involving 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride

| Reaction Type | Description | Example Compound |

|---|---|---|

| Nucleophilic Substitution | Reacts with amines to form sulfonamides | Sulfonamide derivatives |

| Coupling Reactions | Forms biaryl compounds with aryl halides | Aryl-sulfonamide hybrids |

| Acylation | Used to acylate alcohols or amines | Acylated products |

Material Science

In material science, 5-bromo-3-iodo-2-methoxybenzenesulphonyl chloride is utilized to modify surfaces and develop new materials with specific properties. Its reactive sulfonyl chloride group can be employed to functionalize polymers or create coatings with enhanced performance characteristics.

Agrochemical Development

The compound has also been explored in the context of agrochemicals, particularly as an intermediate in the synthesis of herbicides and pesticides. Its ability to introduce halogen atoms into organic molecules is beneficial for enhancing the biological activity of agrochemicals.

Case Study: Synthesis of Veterinary Active Ingredients

Research has highlighted its role in synthesizing key intermediates for veterinary medicines, such as Sarolaner and Lotilaner, which are used to treat parasitic infections in animals. The synthetic pathway often involves the transformation of 5-bromo-3-iodo-2-methoxybenzenesulphonyl chloride into more complex structures that exhibit desired pharmacological properties .

Mechanism of Action

The mechanism of action of 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form sulfonamide, sulfonate, or sulfone derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key structural differences and similarities between 5-bromo-3-iodo-2-methoxybenzenesulphonyl chloride and three analogous sulfonyl chlorides:

Key Observations:

Halogen Effects: The iodine substituent in the target compound increases molecular weight and steric bulk compared to fluorine () or chlorine (). Bromine (common to all except ) provides moderate electron withdrawal, stabilizing the sulfonyl chloride group.

Methoxy Group :

- The methoxy group at position 2 (target compound and ) donates electrons via resonance, activating the ring toward electrophilic substitution. This contrasts with the chloro substituent in , which withdraws electrons inductively .

Backbone Differences :

- features a thiophene ring, which is more electron-rich than benzene, altering reactivity in nucleophilic substitutions .

Reactivity and Stability

Nucleophilic Substitution:

- Target Compound vs. Fluoro Analog () : The iodine substituent’s steric hindrance may slow nucleophilic attack at the sulfonyl chloride group compared to the smaller fluorine atom. However, iodine’s polarizability could enhance leaving-group ability in certain contexts .

Thermal and Hydrolytic Stability:

Biological Activity

5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

- Chemical Formula : C7H6BrClO3S

- CAS Number : 23095-05-8

- Molecular Weight : 163.54 g/mol

The biological activity of 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride primarily involves its interaction with various biological targets, including enzymes and receptors. The sulfonyl chloride group is known to participate in nucleophilic substitution reactions, which can modify proteins and alter their function.

Research indicates that compounds containing sulfonamide moieties can inhibit carbonic anhydrases, which are essential for maintaining acid-base balance in cells. This inhibition can affect cellular processes such as respiration and metabolism, leading to various physiological effects.

Antitumor Activity

Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. For instance, compounds similar to 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride have shown promise in disrupting the binding of oncogenic proteins, such as MYC, to their targets, thereby inhibiting tumor growth.

Table 1: Antitumor Activity of Sulfonamide Derivatives

| Compound | Target Protein | IC50 (µM) | Reference |

|---|---|---|---|

| 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride | MYC | 0.12 | |

| Other Sulfonamide Derivative | WDR5 | 0.15 | |

| Another Compound | CA IX | 0.20 |

Antimicrobial Properties

Sulfonamides are traditionally known for their antimicrobial activity. The structural features of 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride may contribute to its efficacy against bacterial strains by inhibiting folate synthesis.

Case Study: Antimicrobial Efficacy

In a clinical study evaluating the antimicrobial properties of sulfonamide derivatives, it was found that compounds with similar structures significantly inhibited the growth of both Gram-positive and Gram-negative bacteria. The study reported a minimum inhibitory concentration (MIC) as low as 0.1 µg/mL against certain pathogens.

Toxicity and Safety Profile

While the therapeutic potential is promising, it is crucial to evaluate the toxicity profile of 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride. Preliminary data suggest that while it exhibits biological activity, it may also present risks related to cytotoxicity at higher concentrations.

Table 2: Toxicity Data

Q & A

Basic Research Questions

Q. What established synthetic routes exist for 5-Bromo-3-iodo-2-methoxybenzenesulphonyl chloride, and how do reaction parameters influence yield?

- Methodological Answer : Synthesis typically involves sequential halogenation and sulphonation. For example:

Halogenation : Introduce bromine and iodine via electrophilic substitution, prioritizing iodination due to steric hindrance from methoxy groups.

Sulphonylation : Use chlorosulfonic acid under controlled temperatures (0–5°C) to avoid decomposition .

- Key Parameters : Temperature (exothermic reactions require cooling), stoichiometry (excess iodine to compensate for volatility), and reaction time (monitored via TLC/HPLC).

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- 1H/13C NMR : Identify methoxy (-OCH3) and aromatic protons. Iodine’s heavy atom effect may cause signal broadening; use higher magnetic field instruments.

- FTIR : Confirm sulphonyl chloride (S=O stretch at ~1370–1350 cm⁻¹) and halogen presence.

- Mass Spectrometry (HRMS) : Resolve isotopic patterns (Br/I) to confirm molecular ion .

- Contradictions : Cross-validate with X-ray crystallography or 2D NMR (e.g., HSQC) if signals overlap .

Q. What handling precautions are critical for this compound given its reactive groups?

- Methodological Answer :

- Moisture Sensitivity : Store under inert gas (N2/Ar) in sealed, desiccated containers. Use anhydrous solvents during reactions.

- Safety : PPE (gloves, goggles), fume hood usage, and neutralization protocols for accidental hydrolysis (e.g., bicarbonate quench) .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize synthesis under continuous-flow conditions?

- Methodological Answer :

- Variables : Temperature, reagent flow rate, and molar ratios. For example, flow chemistry reduces exothermic risks and improves mixing .

- Statistical Modeling : Use response surface methodology (RSM) to map optimal conditions (e.g., 85% yield at 40°C, 2:1 reagent ratio) .

- Table Example :

| Variable | Range Tested | Optimal Value |

|---|---|---|

| Temperature (°C) | 30–60 | 40 |

| Flow Rate (mL/min) | 1–5 | 3 |

Q. How can contradictory purity data (theoretical vs. experimental) be systematically analyzed?

- Methodological Answer :

- Step 1 : Verify analytical methods (e.g., HPLC calibration, NMR integration errors).

- Step 2 : Investigate side reactions (e.g., hydrolysis to sulfonic acid) via LC-MS.

- Step 3 : Compare with synthetic intermediates to trace impurity sources .

Q. What computational models predict the compound’s stability under varying conditions?

- Methodological Answer :

- DFT Calculations : Simulate thermal decomposition pathways (e.g., sulphonyl chloride hydrolysis).

- Solvation Models : Predict solubility in polar aprotic solvents (DMF, DMSO) using COSMO-RS .

Q. How do substituents (Br, I, OMe) influence reactivity in nucleophilic substitutions?

- Methodological Answer :

- Electronic Effects : Iodo’s strong electron-withdrawing nature activates the sulphonyl chloride for nucleophilic attack.

- Steric Effects : Methoxy groups at position 2 hinder para-substitution; kinetic studies (e.g., Hammett plots) quantify these effects .

Q. What novel applications exist for this compound in polymer or material science?

- Methodological Answer :

- Functional Polymers : Use as a crosslinker in polycationic copolymers (e.g., dye-fixatives for textiles via sulphonyl-amine coupling) .

- Surface Modification : Anchor to nanoparticles via sulphonate ester formation for catalytic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.